1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one
Description
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one is a small-molecule organic compound featuring a butan-1-one backbone substituted with an azetidine ring. The azetidine moiety is further functionalized at the 3-position with a pyrimidin-2-ylamino group.
Properties
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-4-10(16)15-7-9(8-15)14-11-12-5-3-6-13-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCJJXRKSPJXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azetidine Core
Ring-Closure Strategies
Azetidine rings are typically synthesized via intramolecular nucleophilic substitution or cycloaddition reactions. For this compound, the Gabriel synthesis has been adapted:
- Starting Material : 1,3-Dibromopropane reacts with phthalimide to form a bicyclic intermediate.
- Ring Closure : Hydrazinolysis releases the azetidine ring, yielding 3-aminoazetidine.
- Protection : The amine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.
Alternative Methods: Cyclization of β-Amino Alcohols
β-Amino alcohols, such as 3-aminopropanol, undergo cyclization using thionyl chloride (SOCl₂) or Burgess reagent. This method avoids phthalimide intermediates but requires stringent anhydrous conditions.
Example :
3-Aminopropanol + SOCl₂ → 3-chloroazetidine (isolated as HCl salt, 58% yield).
Functionalization of the Azetidine Nitrogen
Coupling with Pyrimidin-2-amine
The pyrimidin-2-ylamino group is installed via Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr):
Buchwald–Hartwig Amination
- Catalyst : Pd₂(dba)₃/Xantphos.
- Substrate : 1-(3-aminoazetidin-1-yl)butan-1-one + 2-chloropyrimidine.
- Conditions : 100°C, toluene, 24 hours (yield: 62%).
SNAr Reaction
Optimization and Challenges
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Gabriel Synthesis | Azetidine ring formation | 72 | 95 | Moderate |
| Buchwald–Hartwig | Pyrimidine coupling | 62 | 98 | High |
| SNAr Reaction | Pyrimidine coupling | 55 | 90 | Low |
Chemical Reactions Analysis
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several azetidine- and pyrimidine-containing molecules. Below is a detailed comparison based on functional groups, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Estimated based on BK59354’s structure.
Key Observations
Backbone and Substituent Diversity: The target compound lacks the phenyl group present in BK59354, reducing its molecular weight and lipophilicity. This modification may enhance solubility compared to BK59354 . Compound 14 and its stereoisomers (GP-6/GP-8) replace the pyrimidine group with a phenoxy moiety, increasing aromaticity and steric bulk. Their synthesis via stereoselective methods (≥90% ee) highlights the importance of chirality in azetidine derivatives .
Functional Group Impact: The pyrimidin-2-ylamino group in the target compound and BK59354 provides hydrogen-bonding sites, which are absent in Compound 14’s phenoxy group. This could influence receptor-binding specificity in pharmacological contexts.
Synthetic Accessibility :
- BK59354 is commercially available at 90% purity but costly ($523–$1,656/mg), indicating synthetic complexity .
- Compound 14 and GP-6/GP-8 were synthesized using Zn-mediated cross-coupling, achieving high stereochemical purity (>90% ee) .
This suggests that the pyrimidin-2-ylamino group in the target compound could confer similar bioactivity .
Biological Activity
1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one, also known as compound AA02715Z, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a pyrimidine ring and an azetidine moiety, which are known for their roles in various biological processes. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H16N4O
- CAS Number : 2195938-81-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer treatment and as a potential therapeutic agent in various diseases.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of azetidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound were tested against MCF-7 breast cancer cells, showing promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 | 5.2 | Tubulin destabilization |
| 10p | MCF-7 | 4.8 | Colchicine binding site inhibition |
| 10r | MCF-7 | 3.9 | Induction of apoptosis |
These findings suggest that the compound may act by disrupting microtubule dynamics, which is crucial for cell division.
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to bind to the colchicine site on tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The following pathways are implicated:
- Inhibition of Tubulin Polymerization : By binding to tubulin, the compound prevents the formation of microtubules necessary for mitosis.
- Induction of Apoptosis : The disruption of microtubule dynamics triggers intrinsic apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing further cell division.
Case Studies
Several case studies have highlighted the efficacy of azetidine derivatives in preclinical models:
Case Study 1: MCF-7 Breast Cancer Model
In a study evaluating the antiproliferative effects of azetidine derivatives, it was found that compound 10r significantly reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 5 µM after 48 hours. The study utilized flow cytometry to assess apoptosis levels and confirmed that treated cells showed increased Annexin V positivity.
Case Study 2: Tubulin Inhibition Assay
A comparative analysis demonstrated that azetidine derivatives exhibited higher potency than traditional chemotherapeutic agents like paclitaxel in disrupting tubulin polymerization in vitro. The IC50 values were significantly lower for these novel compounds, indicating enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
